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Abstract

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a
potent, long-acting synthetic progestin. As an agonist of the progesterone receptor (PR), it
mimics the effects of endogenous progesterone. This technical guide provides an in-depth
overview of its core properties, including its mechanism of action, pharmacokinetics, and
pharmacodynamics. Detailed experimental protocols for the characterization of such a
compound are provided, alongside visualizations of key signaling pathways and experimental
workflows to support further research and development.

Introduction

Algestone acetophenide is a synthetic pregnane steroid derived from 17a-
hydroxyprogesterone.[1] It is a selective progestogen, meaning it specifically targets and
activates progesterone receptors.[1] This selectivity minimizes off-target effects, making it a
compound of interest for applications such as long-acting injectable contraception, where it is
often used in combination with an estrogen.[1][2][3] Its chemical structure, featuring a cyclic
acetal with acetophenone at the 16a and 17a positions, contributes to its enhanced potency
and metabolic stability compared to native progesterone.

Chemical and Physical Properties
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The fundamental chemical and physical characteristics of Algestone acetophenide are
summarized below.

Property Value Reference

(1R,2S,4R,6R,8S,9S,12S,13R)
-8-acetyl-6,9,13-trimethyl-6-
IUPAC Name phenyl-5,7-
dioxapentacyclo[10.8.0.02,°.0%,
8.013,28)icos-17-en-16-one

Dihydroxyprogesterone
acetophenide (DHPA),

Synonyms Alphasone acetophenide,
Deladroxone

CAS Number 24356-94-3

Molecular Formula C29H3604

Molecular Weight 448.60 g/mol

Melting Point 150-151 °C

Appearance White to Off-White Solid

Pharmacology

Mechanism of Action

As a progesterone receptor agonist, Algestone acetophenide's mechanism of action follows
the canonical pathway of steroid hormones.

e Cellular Entry and Receptor Binding: Being lipophilic, Algestone acetophenide passively
diffuses across the cell membrane into the cytoplasm. Inside the cell, it binds to the ligand-
binding domain (LBD) of the progesterone receptor, which exists in an inactive complex with
heat shock proteins (HSPs).

+ Conformational Change and Dimerization: Ligand binding induces a conformational change
in the receptor, causing the dissociation of HSPs. This exposes a nuclear localization signal,
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and the activated receptors then form homodimers.

e Nuclear Translocation and DNA Binding: The receptor-ligand dimer translocates into the
nucleus. In the nucleus, the dimer's DNA-binding domain (DBD) binds to specific DNA
sequences known as Progesterone Response Elements (PRES) in the promoter regions of
target genes.

e Gene Transcription: Once bound to DNA, the receptor complex recruits co-activators and
other components of the transcriptional machinery to modulate the transcription of target
genes, leading to the synthesis of messenger RNA (mMRNA) and subsequent protein
production, which elicits the physiological response.

Pharmacodynamics

Algestone acetophenide is characterized as a pure and potent progestogen. Its progestogenic
potency is estimated to be 2 to 5 times that of progesterone in animal models. An effective
ovulation-inhibiting dose in humans is 100 mg when administered alone. Importantly, it exhibits
no significant androgenic, antiandrogenic, estrogenic, glucocorticoid, or mineralocorticoid
activities, highlighting its high selectivity for the progesterone receptor.

Pharmacokinetics

The pharmacokinetic profile of Algestone acetophenide is defined by its long duration of
action, which is advantageous for its use as a monthly injectable contraceptive.

Parameter Value Reference

Route of Administration Intramuscular Injection

o ) ~24 days (for the compound
Elimination Half-Life ] )
and its metabolites)

_ . Detectable in circulation for up
Duration of Action o
to 60 days post-injection

) Preferentially in feces via the
Excretion N
biliary route
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Progesterone Receptor Signaling Pathway

The activation of the progesterone receptor by an agonist like Algestone acetophenide
initiates a cascade of molecular events that ultimately alter gene expression. This process
involves both genomic and non-genomic (rapid) signaling pathways. The classical genomic
pathway is depicted below.

Click to download full resolution via product page

Caption: Canonical Progesterone Receptor Signaling Pathway.

Experimental Protocols

Characterizing a synthetic progestin like Algestone acetophenide involves a suite of in vitro
and in vivo assays to determine its binding affinity, functional potency, and physiological effects.

In Vitro Characterization Workflow

The general workflow for characterizing a compound's activity at the progesterone receptor
involves receptor binding assays followed by functional transactivation assays.
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Caption: In Vitro Characterization Workflow for a Progestin.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound for the progesterone receptor by
measuring its ability to displace a radiolabeled progestin.

» Objective: To quantify the binding affinity of Algestone acetophenide for the progesterone
receptor.
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o Materials:

o Receptor Source: Cytosol from cells expressing PR (e.g., T47D breast cancer cells) or
recombinant human PR.

o Radioligand: 3H-labeled synthetic progestin (e.g., 3H-promegestone).
o Test Compound: Algestone acetophenide, serially diluted.
o Assay Buffer: Tris-HCI buffer with additives to stabilize the receptor.
o Separation Medium: Dextran-coated charcoal or hydroxylapatite slurry.
o Scintillation fluid and counter.
o Methodology:

o Preparation: Prepare serial dilutions of Algestone acetophenide and a reference
compound (e.g., unlabeled progesterone) in assay buffer.

o Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the
radioligand, and varying concentrations of the test compound or vehicle. Total binding
(radioligand + vehicle) and non-specific binding (radioligand + excess unlabeled
progesterone) tubes must be included.

o Equilibration: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period
(e.g., 18-24 hours) to reach binding equilibrium.

o Separation: Add dextran-coated charcoal to each tube to adsorb the unbound radioligand.
Centrifuge the tubes to pellet the charcoal.

o Quantification: Transfer the supernatant, containing the receptor-bound radioligand, to
scintillation vials. Add scintillation fluid and measure radioactivity using a liquid scintillation
counter.

o Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Plot the percentage of specific binding against the log concentration of Algestone
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acetophenide. Determine the ICso (concentration that inhibits 50% of specific binding) and
calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Reporter Gene (Transactivation) Assay

This cell-based assay measures the functional ability of a compound to activate the PR and
induce gene transcription.

o Objective: To determine the potency (ECso) and efficacy of Algestone acetophenide as a PR
agonist.

e Materials:
o Cell Line: Mammalian cells (e.g., HEK293 or HelLa) co-transfected with two plasmids:
= An expression vector for the human progesterone receptor.

» Areporter plasmid containing a luciferase gene downstream of a promoter with multiple
PREs.

o Cell Culture Media: Appropriate media (e.g., DMEM) supplemented with serum (charcoal-
stripped to remove endogenous steroids).

o Test Compound: Algestone acetophenide, serially diluted.
o Luciferase Assay Reagent (e.g., Dual-Glo® Luciferase Assay System).
o Luminometer.

e Methodology:

o Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere
overnight.

o Treatment: Replace the medium with serum-free medium containing serial dilutions of
Algestone acetophenide or a reference agonist (e.g., progesterone). Include a vehicle
control.
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o Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter
gene expression.

o Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's protocol.

o Luminescence Measurement: Add the luciferase substrate to the cell lysate and
immediately measure the luminescent signal using a plate-reading luminometer.

o Data Analysis: Normalize the luciferase readings (e.g., to a co-transfected control like
Renilla luciferase). Plot the normalized response against the log concentration of
Algestone acetophenide. Fit the data to a sigmoidal dose-response curve to determine
the ECso (concentration that produces 50% of the maximal response) and the Emax
(maximal efficacy).

Clinical Application and Efficacy

Algestone acetophenide is primarily used as a component of combined injectable
contraceptives. Clinical studies have demonstrated high contraceptive efficacy. For instance, a
large trial of a combination of 90 mg dihydroxyprogesterone acetophenide and 6 mg estradiol
enanthate reported a cumulative pregnancy rate of only 0.07% over 17,576 cycles of use.
Another study comparing a 90 mg/6 mg dose with a 150 mg/10 mg dose found the lower dose
to be at least as effective. These findings underscore its effectiveness in suppressing ovulation
and preventing pregnancy.

Conclusion

Algestone acetophenide is a well-characterized synthetic progestin with high potency and
selectivity as a progesterone receptor agonist. Its long pharmacokinetic half-life makes it
suitable for use in long-acting contraceptive formulations. The established mechanism of action
and the availability of robust in vitro and in vivo assays provide a solid foundation for its
continued study and for the development of new therapeutic applications. The protocols and
diagrams presented in this guide offer a comprehensive resource for researchers engaged in
the study of this and other synthetic steroid hormones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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